MC-Gly-Gly-Phe belongs to the class of peptide linkers used in ADCs. It is classified as a cleavable linker, meaning it can be enzymatically cleaved within the target cells to release the attached drug payload. This property is crucial for ensuring that the cytotoxic agent is released only in the vicinity of tumor cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .
The synthesis of MC-Gly-Gly-Phe involves several steps, typically employing solid-phase peptide synthesis (SPPS) techniques. The process can be summarized as follows:
The purity and yield of MC-Gly-Gly-Phe can vary based on factors such as reaction conditions, temperature, and time .
MC-Gly-Gly-Phe has a specific molecular structure characterized by a sequence of amino acids: Glycine-Glycine-Phenylalanine. The molecular formula can be represented as C₁₁H₁₄N₂O₄, with a molecular weight of approximately 242.25 g/mol.
MC-Gly-Gly-Phe participates in several chemical reactions, particularly in the context of ADC synthesis:
The mechanism of action for MC-Gly-Gly-Phe primarily revolves around its role in ADCs:
This targeted approach minimizes damage to healthy tissues while maximizing therapeutic effects on cancer cells .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often used to confirm structural integrity and purity .
MC-Gly-Gly-Phe has notable applications in various fields:
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing high-purity MC-Gly-Gly-Phe (CAS 1599440-15-9), a protease-cleavable tripeptide linker critical for antibody-drug conjugates (ADCs). The synthesis follows a sequential Fmoc/tBu strategy:
Critical SPPS Parameters:Table 1: Optimization Conditions for MC-Gly-Gly-Phe SPPS
Parameter | Standard Protocol | Optimized Adjustment | Impact on Yield/Purity |
---|---|---|---|
Coupling Reagent | HBTU/HOBt | DIC/Oxyma Pure | ↑ Purity (↓ racemization) |
MC Group Conjugation | 1 hr, 25°C | 4 hr, 15°C | ↑ Stability (↓ maleimide hydrolysis) |
Cleavage Cocktail | TFA only | TFA/TIS/H₂O (95:2.5:2.5) | ↑ Recovery (↓ side products) |
Industrial-scale synthesis (e.g., Taiwan Oyi Peptide’s GMP facility) employs preparative HPLC (150 mm columns) for kilogram-scale production, ensuring batch consistency essential for ADC manufacturing [6].
The maleimide (MC) moiety in MC-Gly-Gly-Phe enables site-specific conjugation to cysteine residues on antibodies via Michael addition. Key chemoselective strategies include:
Conjugation Validation: RP-HPLC and HIC-HPLC monitor DAR distribution, while ESI-MS confirms adduct formation (expected mass shift: +472.49 Da per linker) [1].
MC-Gly-Gly-Phe’s efficacy as an ADC linker hinges on balancing plasma stability and tumor-specific drug release. Optimization strategies target the tripeptide sequence and self-immolative spacers:
Comparative Linker Performance:Table 2: Structural Optimization Impact on ADC Linker Properties
Linker Variant | CAS No. | Molecular Weight | Key Improvement | Application in Approved ADCs |
---|---|---|---|---|
MC-Gly-Gly-Phe | 1599440-15-9 | 472.49 g/mol | Standard protease sensitivity | Preclinical |
MC-Gly-Gly-D-Phe | Not provided | 472.49 g/mol | ↑ Plasma stability | Phase I/II |
MC-Gly-Gly-Phe-Gly | 2413428-36-9 | 529.54 g/mol | ↑ Cathepsin B cleavage rate | Preclinical |
Mc-Gly-Gly-Phe-Gly-PAB-OH | Not provided | 748.70 g/mol | Self-immolative spacer for efficient release | Enhertu® derivatives |
Recent innovations include Val-Ala-Gly tripeptides (inspired by MC-Val-Ala-PAB in Zynlonta®), which show 50% faster drug release than Gly-Gly-Phe in acidic environments, highlighting avenues for further optimization [9].
Concluding Remarks
The synthesis and optimization of MC-Gly-Gly-Phe exemplify the intersection of peptide chemistry and ADC engineering. Advances in SPPS, chemoselective conjugation, and linker design continue to refine the therapeutic window of ADCs, enabling targeted delivery of potent cytotoxins. Future directions include exploring non-natural amino acids and stimuli-responsive spacers to enhance tumor specificity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: